4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Overview
Description
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .
Biochemical Pathways
A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .
Result of Action
4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .
Biological Activity
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is , indicating it consists of 15 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. The presence of the tert-butyl group on the phenyl ring enhances its steric properties, influencing its biological activity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can:
- Inhibit cyclooxygenase enzymes , leading to anti-inflammatory effects.
- Modulate phosphodiesterase (PDE) activity , particularly PDE4, which is involved in inflammatory responses .
- Bind to adenosine transporters and prostanoid receptors , suggesting potential applications in treating conditions related to these targets .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, this compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Research indicates that pyrazole derivatives can also exhibit antimicrobial properties. In vitro studies have suggested that this compound may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has shown promise in cancer research, where it may inhibit specific enzymes related to tumor progression. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types.
Table 1: Summary of Biological Activities
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole ring through condensation reactions.
- Substitution reactions to introduce the tert-butyl group on the phenyl ring.
Similar compounds with structural variations have been synthesized to explore their biological activities further. For example, variations in the substituents on the pyrazole or phenyl rings can significantly alter their pharmacological profiles.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQUBRQCXVHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388131 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-73-4 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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